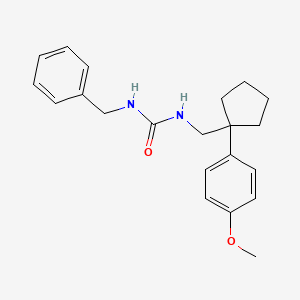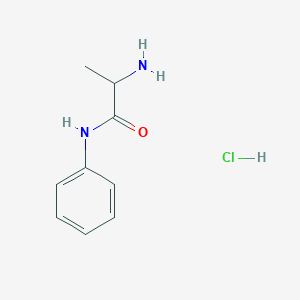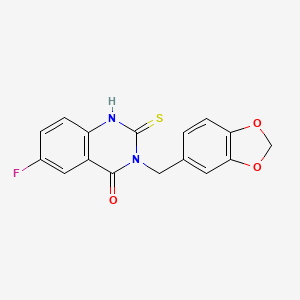
3-(1,3-benzodioxol-5-ylmethyl)-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Quinazolinone derivatives have been synthesized and tested for various biological activities, including anti-monoamine oxidase, antitumor, antibacterial, and antiviral activities. These compounds exhibit high activity due to their unique structural features, which can interact with biological targets effectively (Markosyan et al., 2015).
- Novel quinazolinone derivatives with antimicrobial properties have been developed, demonstrating significant potential against bacterial and fungal strains. This suggests their application in developing new antimicrobial agents (Geesi, 2020).
Antiviral and Antitumor Applications
- Research on quinazolinone derivatives has shown their effectiveness against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus, highlighting their potential in antiviral therapy (Selvam et al., 2007).
- Some quinazolinone derivatives have demonstrated significant antitumor activity, suggesting their potential use in cancer treatment. Their ability to inhibit tumor growth in various cancer cell lines indicates their importance in the development of new anticancer drugs (El-Badry et al., 2020).
Structural Analysis and Characterization
- The structural elucidation and characterization of quinazolinone derivatives, including crystal structure and Hirshfeld surface analysis, are crucial for understanding their interaction mechanisms with biological targets. This knowledge aids in the design and synthesis of more effective therapeutic agents (Kumar et al., 2018).
Antimicrobial and Anticancer Effects
- Quinazolinone derivatives containing triazolylthioether moiety have shown good antimicrobial activities, with some compounds outperforming commercial bactericides and fungicides. This underscores their potential in addressing drug-resistant microbial infections (Yan et al., 2016).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-10-2-3-12-11(6-10)15(20)19(16(23)18-12)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNMOYFMOBTJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)F)NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


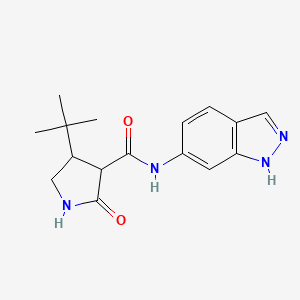
![Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2809089.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2809090.png)
![(4S)-3-(3,4-dimethylbenzoyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2809094.png)

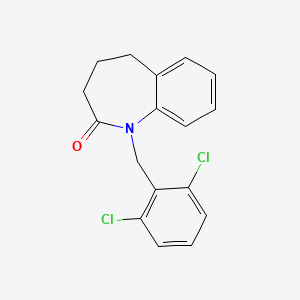

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)
![N-Methyl-N-[2-[3-(2-methylpropoxy)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2809100.png)
![2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide](/img/structure/B2809102.png)
